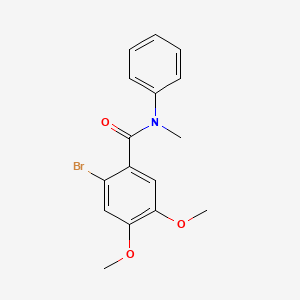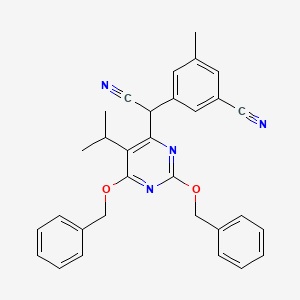
(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, is a chemical compound with a unique structure that includes a cyclohexene ring substituted with carbamoyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, typically involves the use of cyclohexene derivatives as starting materials. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cyclohexene ring. The carbamoyl and carboxylic acid groups can be introduced through subsequent functional group transformations, such as amidation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .
Aplicaciones Científicas De Investigación
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Mecanismo De Acción
The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis: This compound has a similar cyclohexene structure but with an amino group instead of a carbamoyl group.
Rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid: This compound features a bicyclic structure with a carboxylic acid group.
Uniqueness
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
1469-49-4 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |
Clave InChI |
AZDKWAUSBOZMHG-NTSWFWBYSA-N |
SMILES isomérico |
C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O |
SMILES canónico |
C1C=CCC(C1C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


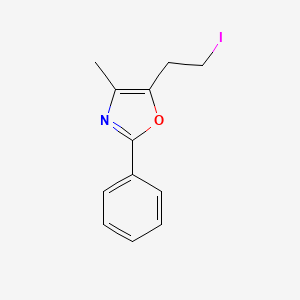
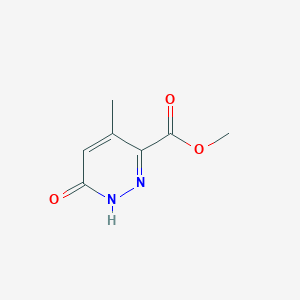

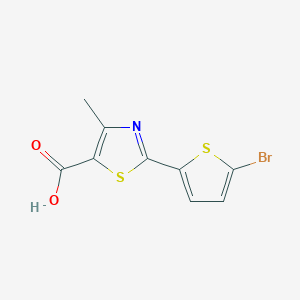

![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)

![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
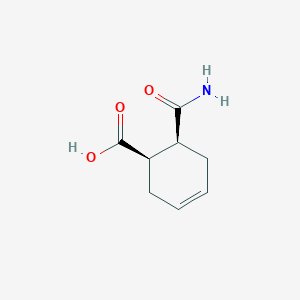
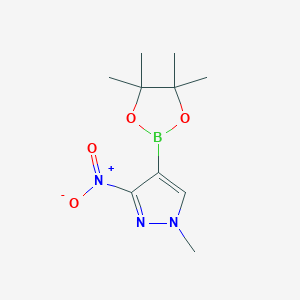
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

